3-Chloro-4,5-dimethoxyphenol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a similar compound, 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, was performed by an azo-coupling reaction between 3,5-dimethoxyphenol and 4-methoxy benzenediazonium tetrafluoroborate . The reaction progress was monitored by TLC, and precipitation of a solid was observed .Molecular Structure Analysis

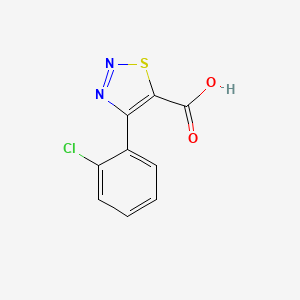

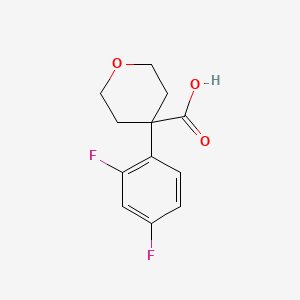

The molecular formula of CDMP is C9H9ClO3. It is an aromatic ring that contains three functional groups: a chlorine atom, two methoxy (CH3O) groups, and a hydroxyl (OH) group.Applications De Recherche Scientifique

Application 1: Synthesis of Flavan-3-ols

- Summary of Application : 3-Chloro-4,5-dimethoxyphenol has been used in attempts to synthesize flavan-3-ols . Flavan-3-ols are a type of flavonoid, a class of compounds with potential health benefits.

- Methods of Application : The synthesis involved the reaction of either methyl threo -2-acetoxy-3-chloro-3- (4-methoxyphenyl)propanoate or methyl cis -2,3-epoxy-3- (4-methoxyphenyl)propanoate with 3,5-dimethoxyphenol .

- Results or Outcomes : The attempted syntheses failed to give the required aryl ethers . Products were usually derived from C-alkylation of the electron-rich phenol .

Application 2: Synthesis of 3,3′-Dichloro-4,4′-Diaminodiphenyl Methane

- Summary of Application : 3-Chloro-4,5-dimethoxyphenol can be used in the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA), a vital component in preparing high-quality polyurethane and epoxy resin .

- Methods of Application : The synthesis involves the condensation of o-chloroaniline and formaldehyde, catalyzed by zeolites .

- Results or Outcomes : The synthesis resulted in high levels of HCHO conversion and MOCA selectivity .

Application 3: Industrial Applications

- Summary of Application : 3-Chloro-4,5-dimethoxyphenol has potential applications in various fields of research and industry.

- Methods of Application : The specific methods of application in industry are not specified.

- Results or Outcomes : The outcomes of these industrial applications are not specified.

Application 4: Synthesis of Ethers

- Summary of Application : 3-Chloro-4,5-dimethoxyphenol can be used in the synthesis of ethers . Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups.

- Methods of Application : The synthesis involves a phase transfer catalysis in nucleophilic substitution, which has been useful in the Williamson ether synthesis .

- Results or Outcomes : The synthesis shows significant improvement in convenience, reaction rate, and yield when conducted under phase transfer catalytic conditions .

Application 5: Chiral Stationary Phase for Multi-mode HPLC

- Summary of Application : 3-Chloro-4,5-dimethoxyphenol can be used as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) . This is particularly useful for the separation of enantiomers of chiral drug compounds .

- Methods of Application : The CSP is prepared by bonding 3-Chloro-4,5-dimethoxyphenol to silica particles .

- Results or Outcomes : The CSP exhibits excellent separation selectivity for the aromatic positional isomers and the enantiomers of a wide range of chiral drug compounds .

Application 6: Synthesis of Azo Compounds

- Summary of Application : 3-Chloro-4,5-dimethoxyphenol can be used in the synthesis of azo compounds . Azo compounds contain the functional group R−N=N−R′, in which R and R′ can be either aryl or alkyl.

- Methods of Application : The synthesis involves an azo-coupling reaction between 3,5-dimethoxyphenol and 4-methoxy benzenediazonium tetrafluoroborate .

- Results or Outcomes : The structure of the newly synthesized compound was elucidated based on various spectroscopic techniques .

Safety And Hazards

The safety data sheet for a related compound, 3,5-Dimethoxyphenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-chloro-4,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMKXAWHVGQBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4,5-dimethoxyphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)

![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)

![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)

![3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid](/img/structure/B1425407.png)

![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425412.png)